(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride
Description
Significance of Fluorinated Heterocycles in Modern Organic Chemistry and Medicinal Chemistry Research
The strategic incorporation of fluorine atoms into heterocyclic structures is a cornerstone of modern drug discovery and development. mdpi.com Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are themselves fundamental platforms for drug design, estimated to be present in approximately 85% of all bioactive compounds. tandfonline.com When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles exhibit unique physicochemical properties that can dramatically enhance the therapeutic potential of a molecule. tandfonline.comnih.gov
The introduction of fluorine can modulate several key parameters of a drug candidate. nih.gov The high strength of the carbon-fluorine (C-F) bond often leads to increased metabolic stability, prolonging the drug's half-life in the body. tandfonline.com Furthermore, fluorine substitution can alter the basicity or acidity of nearby functional groups, which can improve a molecule's bioavailability and its binding affinity to specific biological targets. tandfonline.comnih.gov Other advantageous effects include enhanced membrane permeability and, in some cases, a reduction in lipophilicity. tandfonline.com
The impact of this strategy is evident in the pharmaceutical market, where over 300 fluorinated drugs have been approved, representing 20% of all pharmaceuticals. tandfonline.com This includes a significant number of "blockbuster" drugs. tandfonline.com The proven success of combining fluorine with heterocyclic scaffolds has solidified the role of fluorinated heterocyples as a vital tool in medicinal chemistry, leading to breakthrough innovations in oncology, infectious diseases, and diagnostics. tandfonline.com
Properties Conferred by Fluorine Incorporation
| Property | Description | Impact on Drug Candidates |
|---|---|---|
| Metabolic Stability | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. | Increased drug half-life and duration of action. tandfonline.com |
| Binding Affinity | Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. | Enhanced potency and selectivity. nih.gov |
| Bioavailability | Fluorine can modulate the pKa of nearby functional groups, affecting solubility and absorption. | Improved absorption and distribution in the body. nih.gov |
| Conformational Control | The steric and electronic effects of fluorine can influence the preferred shape of a molecule. | "Pre-organizing" the molecule for optimal target binding. |
| Membrane Permeability | Strategic fluorination can alter a molecule's lipophilicity, affecting its ability to cross cell membranes. | Enhanced ability to reach intracellular targets. tandfonline.com |
The Role of Chiral Pyrrolidines as Privileged Scaffolds and Building Blocks in Advanced Synthesis
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and natural products. nih.govfrontiersin.org It is widely regarded as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the pyrrolidine nucleus being a component in numerous drugs approved by the U.S. Food and Drug Administration (FDA), spanning a wide range of therapeutic areas, including antivirals, antibacterials, and antihypertensives. nih.govfrontiersin.org
A crucial aspect of the pyrrolidine scaffold is its inherent three-dimensionality and potential for chirality. nih.gov Unlike flat, aromatic systems, the non-planar, puckered nature of the saturated pyrrolidine ring allows for a more comprehensive exploration of three-dimensional pharmacophore space. researchgate.net This spatial complexity, stemming from its sp³-hybridized carbon atoms and defined stereocenters, is critical for achieving high-potency and selective interactions with chiral biological targets like enzymes and receptors. nih.gov
Chiral pyrrolidine derivatives are, therefore, highly sought-after as building blocks in asymmetric synthesis. nih.gov Starting materials such as L-proline and its derivatives serve as versatile chiral synthons for constructing complex, biologically active molecules. mdpi.com The ability to control the stereochemistry of substituents on the pyrrolidine ring is paramount, as different stereoisomers of a drug can exhibit vastly different biological activities and safety profiles. researchgate.net Consequently, the development of synthetic methods to access enantiomerically pure pyrrolidine derivatives remains an area of intense research. mdpi.com
Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold
| Drug Name | Therapeutic Area |
|---|---|
| Captopril | Antihypertensive frontiersin.org |
| Enalapril | Antihypertensive frontiersin.org |
| Clindamycin | Antibacterial frontiersin.org |
| Aniracetam | Nootropic (Anti-Alzheimer) frontiersin.org |
| Rolipram | Antidepressant frontiersin.org |
| Daridorexant | Insomnia Treatment frontiersin.org |
Specific Context of (3R)-4,4-Difluoropyrrolidin-3-ol Hydrochloride as a Chiral Fluorinated Synthon
This compound represents the convergence of the two powerful concepts discussed above: it is both a fluorinated heterocycle and a chiral pyrrolidine. This compound is recognized as a valuable building block specifically for medicinal chemistry applications. acs.org Its structure provides a synthetically accessible scaffold that already contains several key features desirable in a modern drug candidate.
The "(3R)" designation indicates a specific, single enantiomer, providing the crucial stereochemical control required for selective biological interactions. The pyrrolidin-3-ol core offers a common structural motif found in many bioactive molecules, with the hydroxyl group providing a handle for further chemical modification. The most distinctive feature, the 4,4-difluoro substitution, imparts the benefits of fluorination, such as potential increases in metabolic stability and modulation of local electronics, without introducing an additional chiral center.
The development of efficient, enantioselective synthetic routes to produce this compound is a key research objective, as its availability allows chemists to readily incorporate this advanced, multi-functional fragment into novel drug candidates. acs.org By using this synthon, researchers can bypass more complex and potentially lower-yielding synthetic steps that would be required to build the fluorinated, chiral core from simpler precursors. It serves as a prime example of a modern building block designed to accelerate the discovery and development of new therapeutics. acs.org
Chemical Compound Information
| Compound Name |
|---|
| This compound |
| L-proline |
| Captopril |
| Enalapril |
| Clindamycin |
| Aniracetam |
| Rolipram |
| Daridorexant |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-4,4-difluoropyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERLCGBOKVMAG-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(CN1)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r 4,4 Difluoropyrrolidin 3 Ol Hydrochloride and Analogues
Development of Enantioselective Routes
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Several enantioselective methods have been developed to produce (3R)-4,4-Difluoropyrrolidin-3-ol with high optical purity.
Chiral Pool-Derived Approaches (e.g., from L-(+)-tartaric acid)
One effective strategy for synthesizing chiral molecules is to start from a readily available, inexpensive, and enantiomerically pure natural product, a concept known as the chiral pool approach. L-(+)-tartaric acid is a versatile starting material for this purpose. acs.orgnih.gov
The synthesis of (3R)-4,4-Difluoropyrrolidin-3-ol from L-(+)-tartaric acid leverages the inherent C2 symmetry of the starting material to establish the desired stereochemistry. acs.org The process typically involves the transformation of L-(+)-tartaric acid into a key intermediate, (3R,4R)-3,4-dihydroxypyrrolidine, which then undergoes further reactions to introduce the gem-difluoro group and yield the target compound. acs.org This approach provides a reliable method for obtaining the desired (R)-enantiomer.
Stereoselective Catalytic Methods (e.g., Iridium-Diamine Catalyzed Asymmetric Transfer Hydrogenation)
Catalytic asymmetric methods offer an efficient and atom-economical alternative to chiral pool synthesis. A notable example is the use of iridium-diamine catalysts for the asymmetric transfer hydrogenation of a prochiral ketone precursor. acs.org
This method involves the synthesis of an achiral 4,4-difluoropyrrolidin-3-one intermediate. The key stereochemistry-determining step is the asymmetric reduction of the ketone functionality to an alcohol. acs.org Using a specific iridium catalyst, such as one complexed with (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), the hydrogenation reaction proceeds with high enantioselectivity to afford (3R)-4,4-Difluoropyrrolidin-3-ol. acs.org This route is advantageous as it avoids the use of potentially hazardous deoxofluorinating reagents that are sometimes employed in other synthetic pathways. acs.org
| Catalyst System | Substrate | Product | Key Features |
| Iridium-Diamine ((R,R)-TsDPEN) | 4,4-difluoropyrrolidin-3-one | (3R)-4,4-Difluoropyrrolidin-3-ol | High stereoselectivity, avoids hazardous reagents. acs.org |
Cu(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Olefins
The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated olefins represents a powerful method for constructing enantioenriched fluorinated pyrrolidines. nih.govrsc.orgnih.gov This reaction allows for the direct formation of the pyrrolidine (B122466) ring with concomitant control of stereochemistry.
In this approach, an azomethine ylide, generated in situ from an imino ester, reacts with a fluorinated styrene (B11656) derivative in the presence of a chiral copper(I) catalyst. nih.govrsc.org This methodology has been successfully applied to the synthesis of a variety of 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.govrsc.orgnih.gov The versatility of this method allows for the incorporation of diverse substituents on the pyrrolidine ring, making it a valuable tool for creating libraries of fluorinated analogues for biological screening. nih.govrsc.org
| Reaction Type | Catalyst | Reactants | Products | Stereoselectivity |
| 1,3-Dipolar Cycloaddition | Copper(I) complex | Azomethine ylides and fluorinated styrenes | Enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidines | Up to >20:1 dr and 97% ee nih.govrsc.orgnih.gov |
Asymmetric Synthesis Utilizing Chiral Nickel(II) Complexes for Fluorinated Amino Acids
Chiral nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-canonical amino acids, including fluorinated derivatives. beilstein-journals.orgchemrxiv.orgacs.orgnih.govchemrxiv.org This method relies on the use of a chiral Ni(II) complex of a Schiff base derived from a chiral amine and glycine (B1666218) or alanine.
The complex serves as a chiral template, directing the alkylation of the glycine anion equivalent with high stereocontrol. By using fluorinated alkylating agents, a variety of fluorinated amino acids can be synthesized on a gram scale and with high enantiomeric purity (>94% ee). chemrxiv.orgchemrxiv.org While this method is primarily focused on the synthesis of fluorinated amino acids, the resulting products can serve as precursors for the synthesis of more complex fluorinated heterocyclic compounds like difluorinated pyrrolidines.
Fluorination-Free and Efficient Ring Construction Strategies
In addition to enantioselective methods, the development of efficient and practical routes that avoid the direct handling of challenging fluorinating agents is of great interest.
Synthesis from 2-Chloro-2,2-difluoroacetic Acid via Multi-step Processes
An alternative strategy involves constructing the pyrrolidine ring from readily available starting materials that already contain the gem-difluoro moiety. 2-Chloro-2,2-difluoroacetic acid is a useful precursor in this context.
A racemic synthesis of 4,4-difluoropyrrolidin-3-ol (B3244874) has been developed starting from ethyl 2-bromo-2,2-difluoroacetate. acs.org An indium-mediated Reformatsky reaction with N-Boc-2-aminoacetaldehyde yields a hydroxy ester intermediate. acs.org Subsequent deprotection and cyclization form the pyrrolidinone ring, which is then reduced to the final product, 4,4-difluoropyrrolidin-3-ol. acs.org While this specific route yields a racemic product, it establishes an efficient method for constructing the core difluoropyrrolidine structure, which could potentially be adapted into an enantioselective process.
| Starting Material | Key Reactions | Intermediate | Final Product (Racemic) |
| Ethyl 2-bromo-2,2-difluoroacetate | Indium-mediated Reformatsky reaction, cyclization, reduction | 4,4-difluoropyrrolidinone | 4,4-Difluoropyrrolidin-3-ol acs.org |
Pyrrolidine Ring Assembly in the Presence of Gem-Difluoro Moiety
A significant strategy in the synthesis of difluorinated pyrrolidines involves constructing the heterocyclic ring with the gem-difluoro group already in place. This approach can circumvent the use of potentially hazardous fluorinating agents on a pre-formed pyrrolidine ring. One such method involves a 1,3-dipolar cycloaddition reaction using an azomethine ylide and a difluorinated dipolarophile. This methodology provides a convergent route to 3,3-difluoropyrrolidines, demonstrating the feasibility of forming the five-membered ring in the presence of the C-F bonds. pharmtech.com
Another innovative approach assembles the pyrrolidine ring from a readily available gem-difluoride starting material. acs.org This particular synthesis begins with ethyl 2-bromo-2,2-difluoroacetate. An indium-mediated Reformatsky reaction with N-Boc-2-aminoacetaldehyde yields a difluorinated alcohol intermediate. Following deprotection of the Boc group, the pyrrolidinone ring is formed upon treatment with a base. The chirality is then introduced later in the synthetic sequence through an asymmetric ketone reduction, highlighting a strategy that builds the core structure before establishing the stereocenter. acs.org
Routes from α,α-Difluoro-β-bromoketones via Ylide Chemistry
A specific and efficient method for the synthesis of 3-hydroxy-4,4-difluoropyrrolidines utilizes α,α-difluoro-β-bromoketones as starting materials. acs.org This strategy hinges on the reaction of the ketone with a sulfur ylide, specifically a tetrahydrothiophenium ylide, to achieve methylenation of the carbonyl group. The resulting difluoro-bromo-alkene intermediate then undergoes a coupling reaction with a primary amine to construct the pyrrolidine ring and afford the desired 3-hydroxy-4,4-difluoropyrrolidine structure. acs.org This method provides a direct route to the target scaffold from readily accessible difluorinated precursors. The use of sulfur ylides in organic synthesis is well-established for the formation of epoxides and cyclopropanes, and this application demonstrates their utility in more complex heterocyclic synthesis. baranlab.orgscilit.com
Strategies for Introducing Fluorine Atoms
The introduction of fluorine atoms onto the pyrrolidine ring is a critical step in many synthetic routes and can be achieved through either nucleophilic or electrophilic fluorination methods.
Nucleophilic Fluorination using Specific Reagents (e.g., DAST, Deoxofluor)
Nucleophilic fluorination is a common and effective method for converting hydroxyl groups into fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are frequently employed for this transformation. nih.govmdpi.commdpi.com These reagents react with alcohols to form an intermediate that is then displaced by a fluoride (B91410) ion.
In the context of synthesizing difluoropyrrolidine derivatives, a ketone precursor can be fluorinated using Deoxofluor to generate the gem-difluoro moiety. acs.org It has been observed that silica (B1680970) gel can promote this fluorination reaction, leading to improved efficiency. acs.org While effective, DAST is known to be thermally unstable and can be hazardous, particularly on a larger scale. nih.gov Deoxofluor is generally considered to be more thermally stable and can offer better reactivity in some cases, making it a more suitable choice for process development. baranlab.orgnih.gov
| Reagent | Key Characteristics |
| DAST | Effective for deoxofluorination, but thermally unstable. |
| Deoxofluor | More thermally stable than DAST, often with similar or better reactivity. |
Electrophilic Fluorination Approaches
Electrophilic fluorination offers an alternative strategy where a carbon-centered nucleophile reacts with an electrophilic fluorine source. tandfonline.com This approach is particularly useful for the fluorination of electron-rich species such as enolates, enol ethers, or enamines. pharmtech.com A variety of electrophilic fluorinating reagents have been developed, with N-F compounds being the most widely used due to their stability, safety, and effectiveness. tandfonline.com
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). tandfonline.com These reagents can be used to introduce fluorine atoms at specific positions in a molecule. For instance, the enamine derived from a pyrrolidine and a ketone can be fluorinated with a suitable electrophilic fluorine source. pharmtech.com The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity.
| Reagent | Common Name | Key Characteristics |
| N-fluorobenzenesulfonimide | NFSI | Economical, stable, and effective for fluorinating a range of nucleophiles. tandfonline.com |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, stable, and a mild reagent for electrophilic fluorination. acs.org |
Optimization and Scalability Considerations in Synthetic Development
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, particularly for complex, multi-step syntheses of fluorinated compounds. pharmtech.comacs.org Key considerations for the synthesis of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride and its analogues include the safety of the reagents, the cost of starting materials, the robustness of the reactions, and the ease of purification.
One of the primary challenges in scaling up fluorination reactions is the hazardous nature of many fluorinating agents. pharmtech.compharmtech.com For example, while DAST is an effective deoxofluorinating agent, its thermal instability poses a significant risk for large-scale production. nih.gov The development of synthetic routes that either avoid such reagents or use more stable alternatives like Deoxofluor is a critical aspect of process optimization. acs.orgbaranlab.org A reported enantioselective synthesis of (3R)-4,4-difluoropyrrolidin-3-ol successfully avoids potentially hazardous deoxofluorinating reagents by assembling the pyrrolidine ring in the presence of the gem-difluoro moiety, providing a more practical route for scale-up. acs.org
Crystallization and salt formation are often crucial for the purification and handling of the final active pharmaceutical ingredient (API) intermediate. In the synthesis of this compound, the final product is isolated as a hydrochloride salt, which often improves its stability and handling properties. acs.org The trituration of the crude product with a solvent system like 2-propanol/hexane is a common method for purification on a larger scale. acs.org
Stereochemical Control and Chiral Purity in Pyrrolidine Synthesis
Diastereoselective and Enantioselective Outcomes in Cycloaddition Reactions
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for the stereocontrolled synthesis of the pyrrolidine (B122466) ring. nih.govrsc.org These reactions involve the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile to form a five-membered ring. The stereochemical outcome of these reactions can be controlled to produce specific diastereomers and enantiomers.
A highly diastereoselective [3 + 2] cycloaddition of aziridines with difluorinated silyl (B83357) enol ethers has been developed to produce highly functionalized gem-difluorinated pyrrolidines. acs.org This method demonstrates good to excellent yields and high diastereoselectivity. acs.org Another approach involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, which can yield chiral difluoropyrrolidines as a single diastereomer with high enantioselectivity. nih.gov
The diastereoselectivity of these cycloaddition reactions is influenced by the nature of the reactants and the reaction conditions. For instance, in the reaction of azomethine ylides with alkenyl dipolarophiles, the stereochemistry at the 3 and 4 positions of the resulting pyrrolidine is dependent on the relative orientation of the substituents on the dipolarophile, leading to either cis- or trans-substituted products. nih.gov
Table 1: Examples of Diastereoselective and Enantioselective Cycloaddition Reactions for Pyrrolidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | Aziridines and difluorinated silyl enol ethers | Mild reaction conditions | High diastereoselectivity | acs.org |
| Asymmetric 1,3-dipolar cycloaddition | Azomethine ylides and fluorinated styrenes | Copper(I) catalyst | Single diastereomer (>20:1 dr), high enantiomeric excess (ee) | nih.gov |
Control over Pyrrolidine Ring Stereochemistry (e.g., relative and absolute configurations)
The presence and position of fluorine atoms on the pyrrolidine ring have a profound impact on its stereochemistry. beilstein-journals.orgbeilstein-journals.org The introduction of fluorine can alter the puckering of the five-membered ring, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility can be controlled by inductive and stereoelectronic effects, allowing for the stabilization of specific envelope conformations. nih.gov For example, trans-4-fluoroproline (B7722503) favors an exo envelope conformation, while cis-4-fluoroproline prefers an endo conformation. nih.gov
In the synthesis of (3R)-4,4-Difluoropyrrolidin-3-ol, the absolute configuration is established through enantioselective methods. One approach utilizes a chiral pool strategy, starting from L-(+)-tartaric acid to set the desired chirality. acs.orgnih.gov An alternative and highly stereoselective method involves an iridium-diamine catalyzed asymmetric transfer hydrogenation, which introduces the chirality at a later stage of the synthesis. acs.orgnih.gov This latter method is particularly advantageous as it avoids the use of potentially hazardous deoxofluorinating reagents. acs.orgnih.gov
The relative stereochemistry between substituents on the pyrrolidine ring is often determined during the key bond-forming reactions, such as the cycloaddition step. nih.gov The choice of reagents and catalysts plays a crucial role in dictating the facial selectivity of the reaction, thereby controlling the relative configuration of the newly formed stereocenters. nih.gov
Methods for Stereoisomer Separation and Purification
When a synthesis does not proceed with perfect stereoselectivity, the separation of the resulting stereoisomers is necessary to obtain the desired pure compound. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the use of chiral resolving agents or chiral chromatography. minia.edu.egyoutube.com
A common method for resolving racemic mixtures is the formation of diastereomeric salts. minia.edu.eglibretexts.org This involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. minia.edu.eglibretexts.org Following separation, the pure enantiomer can be recovered by removing the resolving agent. minia.edu.eg
For the purification of pyrrolidine derivatives, preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique. mdpi.com Chiral stationary phases (CSPs) are particularly effective for the separation of enantiomers. minia.edu.eg These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. nih.gov For instance, polysaccharide-based CSPs are commonly used in both HPLC and Supercritical Fluid Chromatography (SFC) for chiral separations of pyrrolidone derivatives. nih.gov
Determination of Enantiomeric Excess (e.g., by HPLC)
The enantiomeric excess (ee) of a chiral compound is a measure of its purity with respect to its enantiomer. It is crucial to determine the ee to ensure the quality and efficacy of a chiral drug substance. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric excess of chiral pyrrolidines. acs.orgnih.gov
In this technique, the enantiomers of the analyte are separated on the chiral column, and the area of the peaks corresponding to each enantiomer is integrated. The enantiomeric excess is then calculated from the ratio of the peak areas. For the analysis of a precursor to (3R)-4,4-Difluoropyrrolidin-3-ol, benzyl (B1604629) (4R)-4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate, chiral HPLC was used to determine an enantiomeric ratio of 99.5:0.5, corresponding to a 99% ee. acs.org
Table 2: Chiral HPLC Method for a Difluoropyrrolidine Derivative
| Parameter | Value |
|---|---|
| Compound | Benzyl (4R)-4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate |
| Chiral Column | Chiralpak AD-H, 4.6 x 100 mm |
| Mobile Phase | 100% Ethanol |
| Flow Rate | 1.0 mL/min |
| Retention Time (t R) of major enantiomer | 4.15 min |
| Retention Time (t R) of minor enantiomer | 3.78 min |
| Enantiomeric Ratio | 99.5 : 0.5 (99% ee) |
Data sourced from Si et al., 2016. acs.org
Supercritical Fluid Chromatography (SFC) is another effective technique for chiral separations and can offer advantages such as faster analysis times and reduced solvent consumption compared to HPLC. nih.gov The choice between HPLC and SFC often depends on the specific compound and the available instrumentation. nih.gov
Derivatization and Functionalization Strategies of 3r 4,4 Difluoropyrrolidin 3 Ol Hydrochloride
Amide Bond Formation and Coupling Reactions
The secondary amine of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a key functional handle for elaboration, most commonly through the formation of amide bonds. Amide bond formation is a cornerstone of medicinal chemistry, present in a significant percentage of all marketed drugs. The general approach involves the condensation of a carboxylic acid with the pyrrolidine's secondary amine. growingscience.com Since the starting material is a hydrochloride salt, a preliminary step involving neutralization with a suitable base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to liberate the free amine for reaction.
Once the free amine is available, a wide variety of coupling reagents can be employed to activate the carboxylic acid and facilitate the reaction. These reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine. The choice of coupling reagent and conditions can be critical, especially for sterically hindered amines or electronically deficient carboxylic acids. nih.gov
Common strategies for amide bond formation applicable to this scaffold include:
Carbodiimide-based reagents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. growingscience.compeptide.com These reactions are often performed with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center. nih.govresearchgate.net
Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid amide bond formation with minimal side products. growingscience.compeptide.comresearchgate.net HATU, in particular, is noted for its high reactivity and ability to reduce epimerization. peptide.com
The following table summarizes common coupling reagents used for forming amide bonds with secondary amines.
| Reagent Class | Examples | Additives | Key Characteristics |
| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt | Widely used; DCC byproduct is insoluble, while DIC/EDC byproducts are soluble. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA | Highly effective, especially for hindered couplings like those involving N-methyl amino acids. peptide.com |
| Uronium/Guanidinium Salts | HBTU, TBTU, HATU, COMU | DIPEA | Fast reaction rates, low racemization; considered among the most efficient coupling reagents. peptide.com |
Regioselective and Chemoselective Transformations of the Pyrrolidine (B122466) Core
Beyond functionalization of the existing amine and hydroxyl groups, the pyrrolidine ring itself can undergo transformations to generate new structures, such as unsaturated pyrrolines or aromatic pyrroles.
Oxidative Aromatization to Fluorinated Pyrrolines and Pyrroles
The conversion of the saturated pyrrolidine ring to an aromatic pyrrole (B145914) is a dehydrogenation process that can be challenging due to the sensitivity of the resulting pyrrole to oxidative conditions. nih.govacs.org This transformation typically requires harsh conditions or sacrificial hydrogen acceptors. d-nb.info However, modern methods have been developed that may be applicable to derivatives of (3R)-4,4-Difluoropyrrolidin-3-ol. The presence of the C3-hydroxyl group would likely influence the reaction, potentially requiring prior protection or oxidation.
Potential strategies for the dehydrogenation of N-substituted pyrrolidine derivatives include:
Borane Catalysis: A recently developed method uses B(C₆F₅)₃ as a catalyst for the direct dehydrogenation of pyrrolidines to pyrroles. acs.orgacs.org This approach is notable because it does not require the pyrrolidine to be substituted with electron-withdrawing groups, expanding its potential applicability. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild, metal-free method for the dehydrogenative aromatization of unactivated pyrrolidines at room temperature, showing excellent functional group tolerance. d-nb.info
Metal-Catalyzed Dehydrogenation: Older methods often employ transition metals. For example, palladium on a silica (B1680970) gel support has been used for the vapor-phase dehydrogenation of pyrrolidine to pyrrole at high temperatures. google.com Other approaches have used stoichiometric oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for pyrrolidines bearing electron-withdrawing groups. nih.gov
| Method | Catalyst / Reagent | Conditions | Notes |
| Borane Catalysis | B(C₆F₅)₃ | Thermal | Does not require electron-withdrawing groups on the pyrrolidine. acs.org |
| Photoredox Catalysis | Organic photosensitizer | Visible light, room temperature | Mild conditions, metal-free, good functional group tolerance. d-nb.info |
| Metal Catalysis | Pd/Silica Gel | >350 °C, vapor phase | An older, high-temperature industrial process. google.com |
| Stoichiometric Oxidation | MnO₂, DDQ | Varies | Typically requires electron-withdrawing groups for success. nih.gov |
Chemoselective Reduction Reactions
Chemoselective reduction offers a pathway to modify the core structure, primarily by targeting the C3-hydroxyl group. The most significant transformation in this category would be the deoxygenation of the alcohol to yield a 4,4-difluoropyrrolidine scaffold. While specific examples for (3R)-4,4-Difluoropyrrolidin-3-ol are not prominent in the surveyed literature, standard organic chemistry methodologies can be proposed.
A common strategy for deoxygenation is the Barton-McCombie reaction, which involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate ester) followed by radical-initiated reduction with a tin hydride. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). Care must be taken, as such strong reducing agents could also affect other functional groups present on the molecule. Another related transformation is deoxyfluorination, which replaces the hydroxyl group with a fluorine atom, a reaction that can proceed with stereochemical inversion. nih.govmit.edu
Introduction of Varied Substituents for Structural Diversification
Structural diversification is key to exploring structure-activity relationships in drug discovery. This compound provides two primary handles for diversification: the nitrogen and the oxygen atoms.
N-Functionalization: After neutralization of the hydrochloride, the secondary amine is a versatile site for introducing a wide range of substituents.
N-Acylation: As discussed in section 4.1, amide bond formation allows for the introduction of countless acyl groups.
N-Alkylation: The secondary amine can be alkylated using various methods. Direct alkylation with alkyl halides can be effective, though over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. A more controlled method is reductive amination, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
N-Arylation: Buchwald-Hartwig amination provides a powerful method for forming a C-N bond between the pyrrolidine nitrogen and an aryl halide or triflate, using a palladium catalyst and a suitable phosphine (B1218219) ligand.
O-Functionalization: The secondary hydroxyl group can also be functionalized, typically after protection of the more nucleophilic nitrogen atom.
O-Acylation: The hydroxyl group can be converted to an ester by reaction with an acyl chloride, acid anhydride, or by coupling with a carboxylic acid using esterification conditions (e.g., DCC/DMAP). This introduces an ester linkage, which can be useful as a prodrug strategy or to modify the molecule's physical properties.
O-Alkylation: Conversion of the hydroxyl group to an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide. This strategy allows for the introduction of a variety of alkyl or aryl groups via an ether linkage. nih.gov
Through the sequential and selective application of these derivatization strategies, the this compound scaffold can be elaborated into a large library of diverse compounds for various applications.
Structural and Conformational Analysis of 3r 4,4 Difluoropyrrolidin 3 Ol Hydrochloride and Its Derivatives
Impact of Geminal Difluorination on Pyrrolidine (B122466) Ring Conformation (e.g., ring pucker)
The five-membered pyrrolidine ring is not planar and adopts a puckered conformation, typically an "envelope" or "twist" form, to relieve steric strain. nih.gov The substitution of hydrogen atoms with fluorine, particularly in a geminal difluorination pattern at the C4 position, has profound effects on the ring's conformational equilibrium.
The strong inductive effect of the fluorine atoms significantly alters the electronic distribution within the ring, influencing the preferred pucker. nih.gov This is largely governed by stereoelectronic effects, such as the gauche effect. The gauche effect, in this context, refers to the tendency of a molecule to adopt a conformation where the fluorine atoms are gauche (at a 60° dihedral angle) to each other or other electronegative groups. rsc.org This interaction, a result of favorable σC–H → σ*C–F hyperconjugation, stabilizes specific puckered conformations. rsc.org
For instance, in 4,4-difluoroproline derivatives, the geminal difluorination can offset the conformational bias that is typically induced by a single fluorine substituent. rsc.org While monofluorination at the C4 position strongly favors either a Cγ-exo or Cγ-endo pucker depending on the stereochemistry (4R or 4S), the presence of two fluorine atoms at the same position can lead to a more complex conformational landscape. rsc.orgresearchgate.net While a definitive puckering preference for Ac-4,4-F2Pro-OMe was inconclusive in one NMR study, the geminal difluorination is generally considered to minimize the strong conformational bias seen in monofluorinated analogs. rsc.orgugent.be
The protonation of the pyrrolidine nitrogen, as in (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride, further influences the conformation. The resulting cation can lead to a highly favored conformation due to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms. nih.gov This attractive NH2+∙∙∙Fδ− interaction can reinforce the hyperconjugative gauche effect, stabilizing a specific ring pucker. nih.gov
Conformational Studies on Cis/Trans Isomerization in Fluorinated Prolines
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the equilibrium between these two isomers is crucial for the structure and function of peptides and proteins. nih.govacs.org Fluorination of the proline ring significantly influences this cis/trans isomer ratio.
The introduction of electron-withdrawing fluorine atoms affects the electronic character of the prolyl amide bond, which can alter the energy barrier for isomerization. researchgate.netacs.org Specifically, the highly polar C-F bond can destabilize the planar charged amide resonance structures, leading to an increased rate of amide isomerization. rsc.org
The stereochemistry of fluorine substitution is a key determinant of the trans:cis ratio. For example, in 4-fluoroprolines, a 4R-fluoro group tends to favor a higher population of the trans peptide bond conformation, which is correlated with an increased preference for an exo pucker of the pyrrolidine ring. nih.gov Conversely, a 4S-fluoro group can lead to the opposite effect. researchgate.net In the case of geminal difluorination, as in 4,4-difluoroproline, the combined effects of the two fluorine atoms can lead to a more balanced or unique influence on the cis/trans equilibrium compared to their monofluorinated counterparts. rsc.org
Studies on N-acetyl-N'-methylamides of 4(R)-substituted prolines have shown that the population of trans up-puckered conformations increases in the order of Ac-Pro-NHMe < Ac-Hyp-NHMe < Ac-Flp-NHMe in both chloroform (B151607) and water. nih.gov This highlights the significant role that electronegative substituents at the 4-position play in dictating the conformational preferences of the prolyl ring and the preceding peptide bond.
Stereochemical Assignments and Conformational Proof by X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, including the precise stereochemistry and solid-state conformation of fluorinated pyrrolidine derivatives. This method provides definitive proof of atomic connectivity, bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of these compounds.
For example, X-ray diffraction studies have been used to confirm the Cγ ring-pucker preferences in various fluorinated proline series, demonstrating that 3-fluoroprolines exhibit the same pucker preferences as the corresponding 4-fluoroprolines. acs.org In the context of more complex derivatives, such as 3-fluoro-4-hydroxyprolines (F-Hyps), small-molecule X-ray crystallography has been instrumental in confirming the ring pucker predicted by theoretical calculations. nih.gov These studies revealed that fluorination at C3 can invert the natural puckering preference of hydroxyproline (B1673980) (Hyp). nih.gov
In the synthesis and analysis of different diastereoisomers of 3,4-difluoro-l-prolines, X-ray crystallography has been used to establish the relative stereochemistry of the substituents on the pyrrolidine ring. acs.org The resulting crystal structures provide a solid-state snapshot of the molecule's preferred conformation, which can then be compared with solution-state data from other techniques like NMR and with theoretical calculations.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are fundamental tools for the structural elucidation of this compound and its derivatives in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information about the molecule's structure, connectivity, and conformational dynamics. mmu.ac.ukthermofisher.com
¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques like COSY and HMBC, are used to assign all the proton, carbon, and fluorine signals in the molecule. mmu.ac.uk The magnitudes of vicinal coupling constants (³J), such as ³J(H,H) and ³J(H,F), are particularly informative as they are related to the dihedral angles between the coupled nuclei through the Karplus equation. soton.ac.uk By analyzing these coupling constants, the preferred puckering of the pyrrolidine ring and the relative orientation of substituents can be deduced. ugent.be NMR can also be used to study the kinetics and thermodynamics of cis/trans isomerization of the prolyl amide bond. ugent.be
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. thermofisher.com In the context of this compound, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH) group, the amine (N-H) group (as an ammonium (B1175870) salt), and the carbon-fluorine (C-F) bonds. The stretching frequencies of these bonds provide characteristic signals in the IR spectrum. For instance, the O-H stretch typically appears as a broad band, while the N-H stretch of the ammonium salt will also be present. The C-F stretching vibrations usually appear in the fingerprint region of the spectrum. mdpi.com
Table 1: Key Spectroscopic Data for Structural Elucidation
| Spectroscopic Technique | Information Obtained | Relevant Functional Groups/Features |
|---|---|---|
| ¹H NMR | Proton environment, connectivity (via coupling) | C-H protons on the pyrrolidine ring, O-H, N-H |
| ¹³C NMR | Carbon framework | Pyrrolidine ring carbons |
| ¹⁹F NMR | Fluorine environment, conformation | C-F bonds |
| COSY | H-H correlations | Connectivity of protons |
| HMBC/HSQC | H-C correlations | Connectivity between protons and carbons |
| IR Spectroscopy | Presence of functional groups | -OH, -NH₂⁺, C-F |
Theoretical and Experimental Investigations of Tautomerism and Conformational Preferences
The study of tautomerism and conformational preferences in molecules like this compound often involves a synergistic approach combining experimental techniques with theoretical calculations. mdpi.com Tautomerism, the interconversion of structural isomers through proton migration, is a possibility in molecules with acidic and basic sites. For pyrrolidine derivatives, this can involve proton transfer between the nitrogen and oxygen atoms.
Theoretical Investigations: Computational methods, particularly Density Functional Theory (DFT), are widely used to model the structures and energies of different possible conformers and tautomers. mdpi.comnih.gov These calculations can predict the relative stabilities of various ring puckers and cis/trans isomers. nih.gov By calculating the potential energy surface, researchers can identify the lowest energy (most stable) conformations and estimate the energy barriers for interconversion between them. researchgate.net For instance, quantum-chemical calculations have been employed to assess the most stable conformations of various difluorinated pyrrolidines, revealing that the conformational space is significantly dictated by the anomeric effect of the N to C-F bond. nih.gov Theoretical calculations can also predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures and conformations. nih.gov
Experimental Investigations: Experimental studies, primarily using NMR spectroscopy, provide real-world data on the conformational preferences in solution. nih.gov The solvent can have a significant impact on conformational equilibria, and experimental studies can probe these effects. For example, the preference for an axial orientation of fluorine in fluorinated piperidines has been shown to correlate with solvent polarity. nih.gov By comparing the experimentally measured NMR parameters with the theoretically predicted values for different conformers, the predominant conformation in solution can be determined. mdpi.com The combination of DFT calculations with experimental NMR and X-ray diffraction data provides a comprehensive understanding of the complex interplay of steric and stereoelectronic effects that govern the structure and conformational behavior of fluorinated pyrrolidines. mdpi.com
Computational Chemistry Investigations in Fluorinated Pyrrolidine Systems
Theoretical Studies on the Electronic and Steric Effects of Fluorine Substitution
The introduction of fluorine atoms into the pyrrolidine (B122466) ring induces significant electronic and steric changes that dictate the molecule's behavior. Fluorine's high electronegativity creates a strong C-F bond, influencing the polarity, viscosity, and intermolecular interactions of the molecule. nih.gov Theoretical studies on various fluorinated pyrrolidines reveal that these changes are not merely due to simple inductive effects but are governed by complex stereoelectronic interactions. nih.govbeilstein-journals.org
Two primary stereoelectronic phenomena are the gauche effect and the anomeric effect. beilstein-journals.org The fluorine gauche effect, often observed in F-C-C-X fragments (where X is an electron-withdrawing group like nitrogen), favors a conformation where the fluorine and the substituent are gauche to each other. nih.govbeilstein-journals.org This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. beilstein-journals.org However, in some fluorinated nitrogen heterocycles, this effect can be secondary to other forces. beilstein-journals.org
More dominant in α-fluoro isomers is the generalized anomeric effect, which arises from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the C-F bond (σCF). nih.govbeilstein-journals.org This nN→σCF interaction imparts a strong conformational bias and plays a crucial role in modulating the energetics of the system. beilstein-journals.org Quantum-chemical analyses show that in difluorinated pyrrolidines, the anomeric effect is a primary factor in determining conformational stability, often overshadowing steric and electrostatic interactions. nih.govbeilstein-journals.org
| Effect | Description | Governing Interaction | Impact on Fluorinated Pyrrolidines |
| Inductive Effect | Withdrawal of electron density by the highly electronegative fluorine atom. | Electrostatic | Increases polarity of C-F bond; affects acidity of nearby protons. |
| Gauche Effect | Tendency for fluorine to adopt a gauche position relative to an adjacent electron-withdrawing group. | Hyperconjugation (e.g., σCH→σCF) | Influences torsional angles and ring pucker, favoring specific conformers. beilstein-journals.org |
| Anomeric Effect | Donation of electron density from the nitrogen lone pair to the antibonding orbital of the C-F bond. | Orbital Overlap (nN→σCF) | A dominant stabilizing force, particularly in α-fluoro isomers, strongly influencing conformational preference. nih.govbeilstein-journals.org |
Ab Initio and DFT Calculations for Understanding Molecular Stability and Reactivity
Ab initio and Density Functional Theory (DFT) calculations are indispensable for accurately predicting the molecular properties of fluorinated pyrrolidines. These methods allow for the detailed examination of geometric structures, electronic properties, and thermodynamic stability. nih.gov
To ensure the accuracy of theoretical predictions, benchmark studies are often performed. For instance, in the study of difluorinated pyrrolidines, various DFT methods (like B3LYP-D3BJ, ωB97XD) and basis sets (such as DGTZVP and 6-311++G) were compared against high-level coupled-cluster (CCSD) calculations and experimental crystallographic data. nih.govbeilstein-journals.org Such comparisons have shown that functionals like B3LYP-D3BJ combined with a comprehensive basis set like 6-311++G can provide results that closely approximate the more computationally expensive CCSD outcomes, making them suitable for analyzing larger systems. nih.gov
These calculations are used to determine key molecular descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental for predicting chemical reactivity. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com For fluorinated compounds, DFT calculations can quantify how the electron-withdrawing nature of fluorine lowers the HOMO and LUMO energy levels, thereby affecting the molecule's reactivity with electrophiles and nucleophiles. nih.govmdpi.com
| Computational Method | Basis Set | Application in Fluorinated Systems | Key Findings |
| RHF (Restricted Hartree-Fock) | cc-pVDZ | Initial geometry optimizations. nih.gov | Provides a foundational molecular structure for more advanced calculations. nih.gov |
| DFT/B3LYP | 6-311++G** | Conformational analysis and energy calculations of fluorinated pyrrolidines. nih.gov | Accurately predicts conformer energies and populations, showing good agreement with CCSD methods. nih.gov |
| DFT/ωB97XD | DGTZVP | Benchmarking studies for conformational energies. nih.gov | Provides reliable energy calculations, comparable to B3LYP-D3BJ. nih.gov |
| CCSD (Coupled Cluster) | DGTZVP | High-accuracy benchmark for conformational energy and geometry. nih.govbeilstein-journals.org | Considered a "gold standard" for calibrating DFT methods. beilstein-journals.org |
Computational Approaches to Elucidate Reaction Mechanisms in Asymmetric Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of complex chemical reactions, including the asymmetric synthesis of substituted pyrrolidines. acs.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energy barriers, which provides a rationale for experimentally observed stereoselectivity. acs.orgrsc.org
For example, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, computational studies have been used to compare the reactivity of systems involving N-F bonds versus other N-halide bonds. nih.govacs.org DFT calculations revealed that the activation barrier for a key step was significantly higher for the N-F system compared to an analogous N-Cl system, highlighting the unique reactivity conferred by the fluorine atom. nih.govacs.org
In the context of asymmetric transformations, such as the tandem aza-Cope–Mannich reaction to form substituted pyrrolidines, computational modeling helps to understand the role of catalysts and substituents in controlling stereochemical outcomes. acs.org By calculating the energy profiles for the formation of different stereoisomers, it is possible to predict which reaction pathways are energetically favored. acs.org These studies can model the interaction between a chiral substrate and a chiral Lewis acid catalyst, shedding light on how these interactions lead to the preferential formation of one enantiomer over another. acs.org Such insights are crucial for optimizing reaction conditions to achieve higher yields and stereoselectivity. acs.org
Prediction of Conformational Landscapes and Interconversion Barriers
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.govbeilstein-journals.org Fluorine substitution has a profound impact on this conformational landscape. nih.gov Computational methods are used to map this landscape, identifying the most stable conformers and calculating the energy barriers for interconversion between them. nih.govcwu.edu
For 3-fluoropyrrolidine, quantum-chemical calculations identified four stable conformers in the gas phase. nih.gov The most stable conformer was found to be a cis-twist ring with an axial N-H bond, a preference stabilized by an intramolecular F∙∙∙H hydrogen bond. nih.gov The relative energies and populations of these conformers can be calculated with high accuracy using methods like B3LYP-D3BJ/6-311++G**. nih.gov
The table below, based on data for 3-fluoropyrrolidine, illustrates how computational chemistry can quantify the energy differences between conformers. nih.gov These small energy differences determine the equilibrium population of each state. Understanding the conformational profile is critical, as the biological activity and chemical reactivity of a molecule are often dependent on a specific three-dimensional structure.
| Conformer of 3-Fluoropyrrolidine | Description | Calculated Relative Free Energy (ΔG⁰, kcal/mol) | Calculated Population (%) |
| 1 | cis-twist, N-H axial | 0.00 | 72.8 |
| 2 | trans-twist, N-H axial | 0.94 | 15.6 |
| 3 | cis-twist, N-H equatorial | 1.83 | 3.9 |
| 4 | trans-twist, N-H equatorial | 1.63 | 7.7 |
| Calculated for the gas phase at the B3LYP-D3BJ/6-311++G level of theory. Data adapted from related studies on fluorinated pyrrolidines.* nih.gov |
Q & A
Q. What are the established synthetic routes for (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves fluorination of pyrrolidine precursors or ring-opening of fluorinated epoxides. Key steps include nucleophilic substitution with difluorinating agents (e.g., DAST or Deoxo-Fluor) and stereochemical control via chiral auxiliaries or catalysts. For example, fluorination at the 4,4-position requires anhydrous conditions and low temperatures to minimize side reactions . Post-synthetic purification via recrystallization or chiral chromatography ensures enantiomeric purity. Yield optimization often depends on stoichiometric ratios of fluorinating agents and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC/GC : For purity assessment and enantiomeric excess determination using chiral columns (e.g., Chiralpak IA/IB) .
- NMR (¹H/¹³C/¹⁹F) : To confirm stereochemistry and fluorine substitution patterns. ¹⁹F NMR is critical for distinguishing geminal difluoro groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .
Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for biological assays?
The hydrochloride salt enhances water solubility, but pH adjustments (e.g., phosphate-buffered saline at pH 7.4) may be required to prevent precipitation. Stability studies under varying pH (3–9) and temperatures (4°C–37°C) should be conducted using HPLC to monitor degradation. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What strategies ensure stereochemical fidelity during large-scale synthesis of this compound?
- Asymmetric Catalysis : Use of chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in ring-opening reactions to control the (3R) configuration .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization to improve enantiomeric excess .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of stereochemical intermediates .
Q. How does the difluoro motif influence the compound’s biological activity, and what experimental approaches validate its mechanism of action?
The 4,4-difluoro group enhances metabolic stability and modulates electronic effects on adjacent hydroxyl groups. To study mechanisms:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to receptors .
- Molecular Dynamics Simulations : Predict interactions with binding pockets (e.g., using AutoDock Vina) .
Q. What are the metabolic pathways of this compound in preclinical models?
- In Vitro Metabolism : Incubate with liver microsomes/S9 fractions and identify metabolites via LC-MS/MS. Fluorine atoms may slow oxidative metabolism .
- Radiolabeled Tracers : Synthesize ¹⁸F or ¹⁹F-labeled analogs for PET imaging or mass balance studies .
- CYP450 Inhibition Screening : Assess potential drug-drug interactions using recombinant enzymes .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
